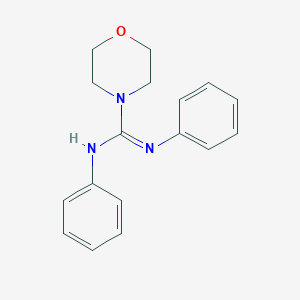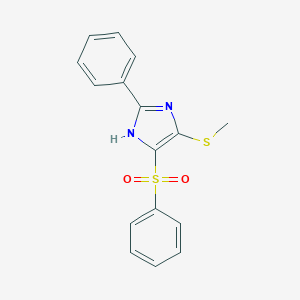![molecular formula C18H17NO B258980 N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
N-[(4-methoxynaphthalen-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxynaphthalen-1-yl)methyl]aniline, also known as MNMA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MNMA belongs to the class of arylalkylamines, which are known to have various biological activities. The compound has been shown to have potential applications in the field of pharmacology, particularly in the study of serotonin receptors and their role in physiological processes.
Mécanisme D'action
N-[(4-methoxynaphthalen-1-yl)methyl]aniline acts as an agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When N-[(4-methoxynaphthalen-1-yl)methyl]aniline binds to the receptor, it induces a conformational change that leads to the activation of downstream signaling pathways. This ultimately leads to changes in cellular activity and physiological responses.
Biochemical and Physiological Effects:
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce the activation of the 5-HT2A receptor, leading to the release of intracellular calcium and activation of downstream signaling pathways. In vivo studies have shown that N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce changes in behavior and physiological responses, including changes in locomotor activity and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. N-[(4-methoxynaphthalen-1-yl)methyl]aniline is also relatively easy to synthesize, which makes it readily available for use in research. However, N-[(4-methoxynaphthalen-1-yl)methyl]aniline has some limitations as a research tool. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce changes in behavior and physiological responses, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[(4-methoxynaphthalen-1-yl)methyl]aniline. One area of research is the development of analogs of N-[(4-methoxynaphthalen-1-yl)methyl]aniline that have improved pharmacological properties, such as longer half-life or reduced side effects. Another area of research is the study of the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, and the potential therapeutic applications of targeting this receptor. Finally, the use of N-[(4-methoxynaphthalen-1-yl)methyl]aniline in combination with other research tools, such as optogenetics or electrophysiology, could provide valuable insights into the role of the 5-HT2A receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves the reaction of 4-methoxynaphthalene with aniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction of the intermediate to form N-[(4-methoxynaphthalen-1-yl)methyl]aniline. The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been studied for its potential use in the field of pharmacology, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been shown to be a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This makes N-[(4-methoxynaphthalen-1-yl)methyl]aniline a valuable tool for studying the role of this receptor in various physiological processes.
Propriétés
Nom du produit |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h2-12,19H,13H2,1H3 |
Clé InChI |
QGYZOYBXGQZUNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
